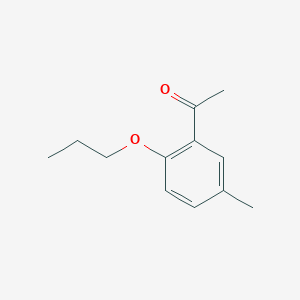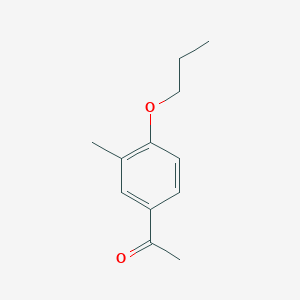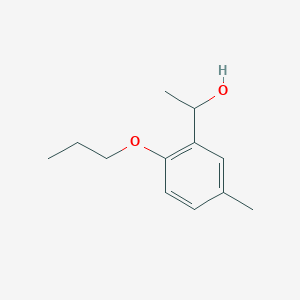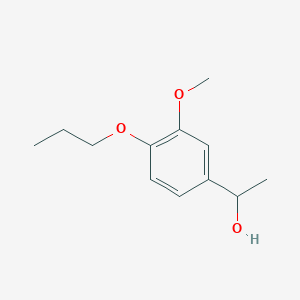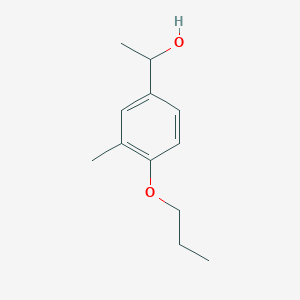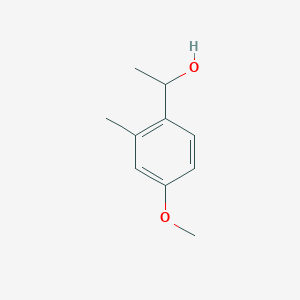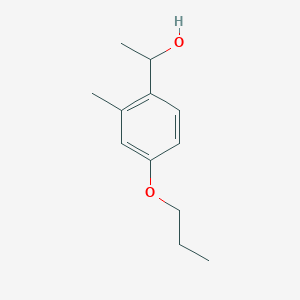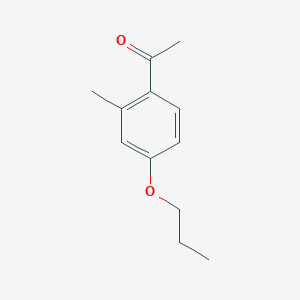
1-(2-Methyl-4-propoxy-phenyl)-ethanone
Übersicht
Beschreibung
1-(2-Methyl-4-propoxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanochemistry of Pharmaceuticals
The study by Andini et al. (2012) delves into the realm of mechanochemistry with a focus on its potential application in the detoxification of expired pharmaceuticals. This research investigates the degradation pathways of ibuprofen, unveiling complex degradation products like 1-(4-isobutylphenyl)ethanone, among others. The findings provide insights into the mechanochemical induced transformations, highlighting the compound's role in the degradation process of pharmaceuticals (Andini et al., 2012).
Molecular Interactions in Binary Mixtures
Tangeda and Nallani (2005) explored the molecular interactions of aromatic ketones, including 1-phenyl-ethanone, in binary mixtures with N-Methyl-acetamide. Their research, conducted at a specific temperature (308.15 K), sheds light on the molecular behavior of these compounds, revealing significant information about their speed of sound, density, and interaction nature in the mixtures (Tangeda & Nallani, 2005).
Antimicrobial Properties and Molecular Docking
Research by Medicharla SRI SATYA et al. (2022) emphasizes the antimicrobial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), highlighting its efficacy against Staphylococcus aureus. The study explores the compound's binding efficiency with proteins, offering valuable insights into its role in combating microbial threats (Medicharla SRI SATYA et al., 2022).
Photoremovable Protecting Group for Carboxylic Acids
Walters N. Atemnkeng et al. (2003) introduced a photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This advancement presents a novel method to protect carboxylic acids, showcasing the compound's significance in facilitating controlled reactions in synthetic chemistry (Walters N. Atemnkeng et al., 2003).
Antimicrobial and Antioxidant Activities
Research by Abdel-Wahab et al. (2011) underscores the compound's role in synthesizing new derivatives with notable antimicrobial and antioxidant activities. The study presents a comprehensive analysis of the synthesized compounds, exploring their potential in medical and pharmaceutical applications (Abdel-Wahab et al., 2011).
Corrosion Inhibition
A study by Jawad et al. (2020) highlights the application of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone in corrosion inhibition. The compound's efficacy in protecting mild steel in a corrosive environment is meticulously detailed, offering insights into its role in industrial maintenance and protection (Jawad et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-methyl-4-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-11-5-6-12(10(3)13)9(2)8-11/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPTUDKTJNBDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chlorophenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814263.png)
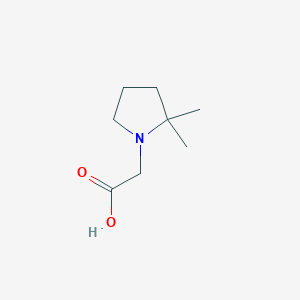

![2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7814289.png)
